molecular formula C8H7ClN2O B8040665 1-(chloromethyl)-2H-indazol-3-one

1-(chloromethyl)-2H-indazol-3-one

Cat. No.: B8040665
M. Wt: 182.61 g/mol
InChI Key: BUKWGGKTFANJFB-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-2H-indazol-3-one (CAS: 1025-59-8) is a heterocyclic compound featuring a chloromethyl (-CH2Cl) substituent attached to the 1-position of a 2H-indazol-3-one scaffold. The indazolone core comprises a fused bicyclic system with a pyrazole ring and a ketone group at position 2. This compound is structurally distinct due to its dual functional groups: the reactive chloromethyl moiety and the aromatic indazolone system.

Key identifiers include:

  • IUPAC Name: 1-[(3-Chlorophenyl)methyl]-2H-indazol-3-one
  • Synonyms: 1-(3-Chlorobenzyl)-1,2-dihydro-3H-indazol-3-one

Properties

IUPAC Name

1-(chloromethyl)-2H-indazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c9-5-11-7-4-2-1-3-6(7)8(12)10-11/h1-4H,5H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKWGGKTFANJFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NN2CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-2H-indazol-3-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzyl alcohol with chloromethylating agents in the presence of a base can yield the desired product. Another method includes the use of chloromethylation reactions, where aromatic compounds are treated with chloromethylating agents like chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chloromethylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-2H-indazol-3-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced forms.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of a base like sodium hydroxide or potassium carbonate.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products:

Scientific Research Applications

1-(Chloromethyl)-2H-indazol-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(chloromethyl)-2H-indazol-3-one involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical pathways. The chloromethyl group allows for covalent binding to target proteins, leading to alterations in their function and activity .

Comparison with Similar Compounds

Comparison with 1-(Chloromethyl)-3,5-Dimethylbenzene

This aromatic analog shares the chloromethyl functional group but lacks the indazolone heterocycle. Key differences include:

Property 1-(Chloromethyl)-2H-Indazol-3-One 1-(Chloromethyl)-3,5-Dimethylbenzene
Core Structure Indazolone heterocycle Benzene ring with methyl substituents
Synthesis Yield Not explicitly reported 71% (using 10 eq. thionyl chloride)
Reactivity Likely higher due to ketone and N-heteroatoms Primarily electrophilic substitution at -CH2Cl
NMR Data Not provided in evidence ¹H NMR : δ 6.75 (s, 2H), 4.15 (s, -CH2Cl); ¹³C NMR : δ 46.97 (-CH2Cl)

The absence of an indazolone ring in 1-(chloromethyl)-3,5-dimethylbenzene simplifies its reactivity profile. Its synthesis is optimized for high yields under mild conditions (15 min reaction time), whereas the indazolone derivative’s synthesis may require more complex steps due to steric and electronic effects of the fused ring system .

Comparison with Bis(Chloromethyl) Ether (BCME)

BCME (ClCH2OCH2Cl) is a chlorinated ether with documented carcinogenicity. While structurally distinct from this compound, both share reactive chloromethyl groups:

Property This compound Bis(Chloromethyl) Ether (BCME)
Functional Groups Chloromethyl + indazolone Two chloromethyl groups linked by ether
Toxicity Limited data; potential irritant Known carcinogen (ATSDR Profile)
Applications Pharmaceutical intermediate Historical use in polymer synthesis

The indazolone derivative’s aromatic system likely reduces volatility and acute toxicity compared to BCME .

Research Implications and Limitations

  • Structural Complexity : The indazolone scaffold introduces steric hindrance and electronic effects that may reduce chloromethyl reactivity compared to simpler analogs like 1-(chloromethyl)-3,5-dimethylbenzene.
  • Data Gaps : Direct comparisons of synthetic yields, stability, or biological activity are absent in the provided evidence. Further studies are needed to elucidate the role of the indazolone ring in modulating reactivity and toxicity.
  • Safety Considerations: Unlike BCME, this compound lacks conclusive carcinogenicity data, though prudent handling is advised due to its reactive chloromethyl group .

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